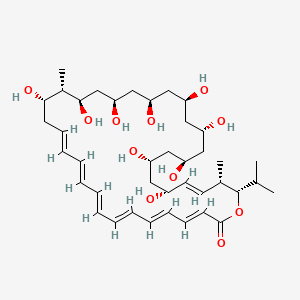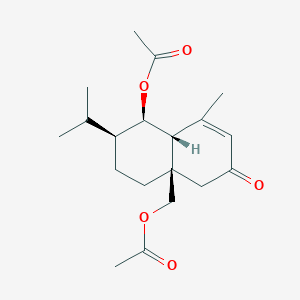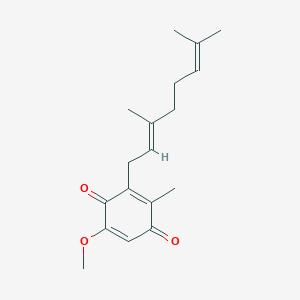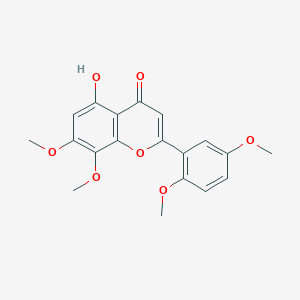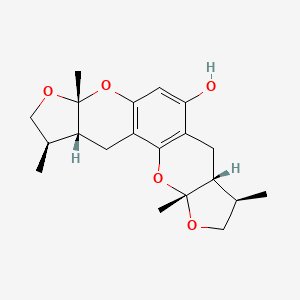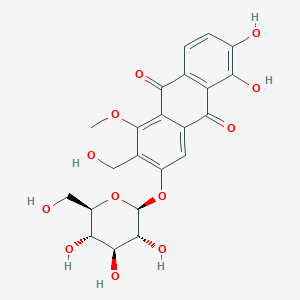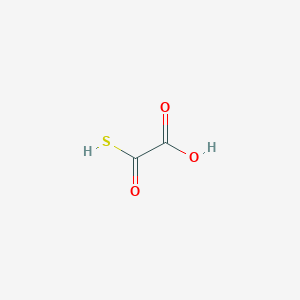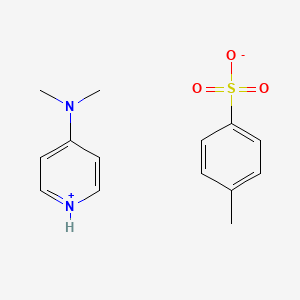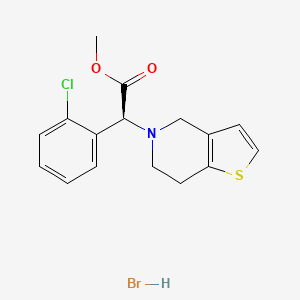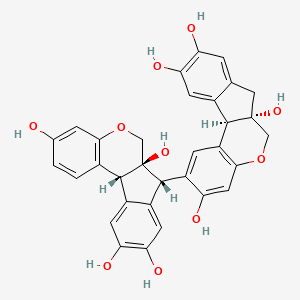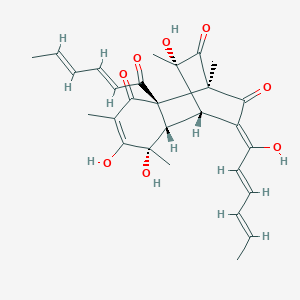
1-(2-Phenylethyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)imidazolidine-2,4,5-trione is an imidazolidinone that is parabanic acid substituted by a 2-phenylethyl group at position 1. It has a role as a metabolite. It derives from a parabanic acid.
Scientific Research Applications
Kinetics and Mechanism in Reactions
Studies by Zarzyka-Niemiec and Lubczak (2003) focused on the kinetics of the reaction of 1-(2-Phenylethyl)imidazolidine-2,4,5-trione (referred to as parabanic acid) with ethylene oxide and propylene oxide. They provided insights into the rate equation and proposed mechanisms for these reactions, supported by analytical methods and thermodynamic parameters evaluation (Zarzyka-Niemiec & Lubczak, 2003).
Synthesis of Derivatives
Lee et al. (2010) reported the synthesis of various imidazolidinetrione derivatives, including those with imidazolidine-2,4,5-trione rings, highlighting their potential in pharmacological and agrochemical applications (Lee et al., 2010).
Ring-Transformation Reactions
Research by Schläpfer-Dähler and Heimgartner (1993) on the reaction of 1-substituted imidazolidine-2,4,5-triones with 3-(dimethylamino)-2,2-dimethyl-2H-azirine in various solvents led to the formation of new compounds, demonstrating the potential for deep-seated skeletal rearrangements in chemical synthesis (Schläpfer-Dähler & Heimgartner, 1993).
Inhibitory Activity in Enzyme Studies
Pejchal et al. (2011) synthesized a series of novel compounds from benzothiazoles containing imidazolidine-2,4,5-trione moieties. These compounds showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase, surpassing standard drugs in some cases, highlighting their potential in enzyme inhibition studies (Pejchal et al., 2011).
Biological Testing and Herbicide Development
Jung et al. (2003) conducted biological tests on synthesized imidazolidinetrionylsaccharin derivatives, exploring their applications in herbicide development and potentially other biological activities (Jung et al., 2003).
properties
Product Name |
1-(2-Phenylethyl)imidazolidine-2,4,5-trione |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(2-phenylethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C11H10N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) |
InChI Key |
DVYLVCFIZKRPLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



